molecular formula C12H16N2 B1330381 1-(1H-indol-3-yl)-2-methylpropan-2-amine CAS No. 304-53-0

1-(1H-indol-3-yl)-2-methylpropan-2-amine

Cat. No. B1330381
Key on ui cas rn: 304-53-0
M. Wt: 188.27 g/mol
InChI Key: WREHPEFXXFJIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04234595

Procedure details

A mixture of gramine (120.0 g., 0.69 mole), 2-nitropropane (443 ml.), and NaOH (28.8 g., 0.72 mole) was stirred and gradually heated to reflux under N2. After a 6.5 hour reflux period, the reaction mixture was allowed to stand at room temperature overnight, and then diluted with 600 ml. of 10% aqueous AcOH. The mixture was extracted with 1.5 l of Et2O, and the organic layer washed with H2O (4×500 ml.). Concentration of the Et2O solution in vacuum gave an oil which was dissolved in 500 ml. of 95% EtOH. This solution was diluted with 300 ml. of H2O. (Seeding and scratching early in the dilution kept the product from oiling out). After cooling, the yellow solid was collected on a filter to give 105 g. (70%) of nitro intermediate, m.p. 72°-74°. The nitro compound was dissolved in 1.3 l of 95% EtOH, and Raney nickel (70 g., EtOH-washed) and added. The mixture was heated to reflux, and a solution of 85% hydrazine hydrate (116 g., 2.3 mole) in 95% EtOH (110 ml.) was added dropwise at a rate to maintain gentle reflux. The mixture was then heated at reflux for an additional 1.5 hours, cooled, and filtered. Concentration of the filtrate gave crude product as a solid. A solution of the solid in 400 ml. of EtOAC was diluted with 500 ml. of (i-Pr)2O and cooled. The white, cottony solid which separated was collected on a filter to give 91 g., (100%) of product, m.p. 122°-126°. It was used in Procedure 26A without further purification.
Quantity
70 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
120 g
Type
reactant
Reaction Step Five
Quantity
443 mL
Type
reactant
Reaction Step Five
Name
Quantity
28.8 g
Type
reactant
Reaction Step Five
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
1.3 L
Type
solvent
Reaction Step Seven
Quantity
116 g
Type
reactant
Reaction Step Eight
Name
Quantity
110 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
CN([CH2:4][C:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[NH:7][CH:6]=1)C.[N+:14]([CH:17]([CH3:19])[CH3:18])([O-])=O.[OH-].[Na+].O.NN.O(C(C)C)C(C)C>CCO.[Ni].O.CC(O)=O>[NH:7]1[C:8]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:5]([CH2:4][C:17]([NH2:14])([CH3:19])[CH3:18])=[CH:6]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
70 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Five
Name
Quantity
120 g
Type
reactant
Smiles
CN(C)CC1=CNC2=C1C=CC=C2
Name
Quantity
443 mL
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Name
Quantity
28.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.3 L
Type
solvent
Smiles
CCO
Step Eight
Name
Quantity
116 g
Type
reactant
Smiles
O.NN
Name
Quantity
110 mL
Type
solvent
Smiles
CCO
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C(C)C)C(C)C
Step Ten
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gradually heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2
TEMPERATURE
Type
TEMPERATURE
Details
After a 6.5 hour reflux period
Duration
6.5 h
ADDITION
Type
ADDITION
Details
diluted with 600 ml
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 1.5 l of Et2O
WASH
Type
WASH
Details
the organic layer washed with H2O (4×500 ml.)
CUSTOM
Type
CUSTOM
Details
Concentration of the Et2O solution in vacuum gave an oil which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 500 ml
ADDITION
Type
ADDITION
Details
This solution was diluted with 300 ml
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the yellow solid was collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
to give 105 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate gave crude product as a solid
ADDITION
Type
ADDITION
Details
of EtOAC was diluted with 500 ml
CUSTOM
Type
CUSTOM
Details
The white, cottony solid which separated
CUSTOM
Type
CUSTOM
Details
was collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
to give 91 g
CUSTOM
Type
CUSTOM
Details
It was used in Procedure 26A without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)CC(C)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.